
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid
Descripción general
Descripción
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be achieved through several routes. One common method involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically include the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .
Análisis De Reacciones Químicas
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Esterification: Fischer esterification can be used to form esters by refluxing the compound with methanol or ethanol acidified with sulfuric acid.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid involves its interaction with specific molecular targets. For instance, in biological systems, it affects the transmembrane potential difference in plant protoplasts, leading to depolarization . This effect is likely due to its interaction with ion channels or transporters in the cell membrane.
Comparación Con Compuestos Similares
4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be compared with other similar compounds such as:
4-Bromophenylacetic acid: This compound also contains a bromine atom on a phenyl ring but lacks the butanoic acid moiety.
4-Bromophenylboronic acid: Used in Suzuki-Miyaura coupling reactions, it shares the bromophenyl structure but differs in its functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a more complex structure with additional functional groups and has been studied for its biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13BrO3 |
|---|---|
Peso molecular |
285.13 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13BrO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) |
Clave InChI |
KRHOXMGEWXKCIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
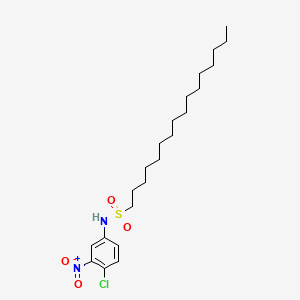
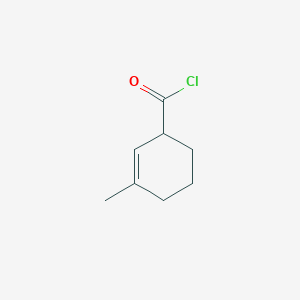
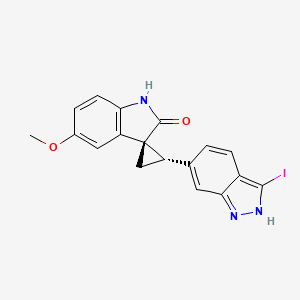
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine](/img/structure/B8713353.png)
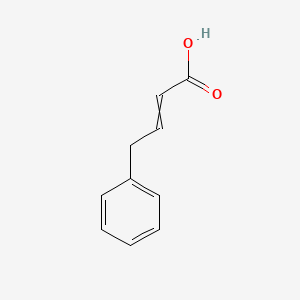
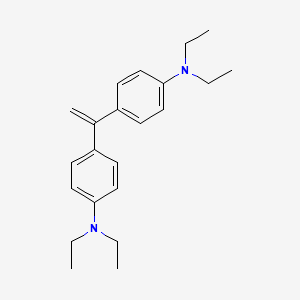
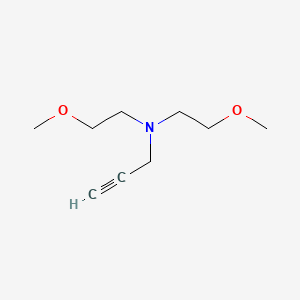
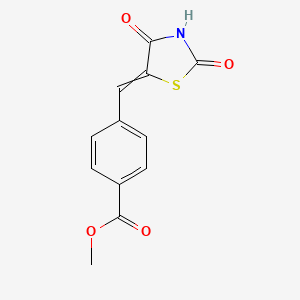
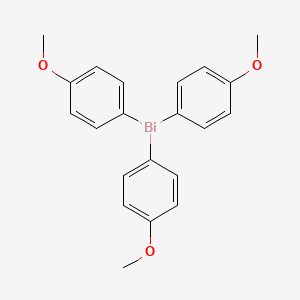
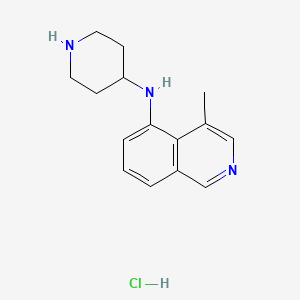
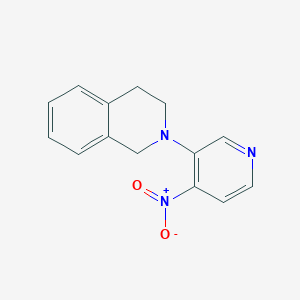
![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)

